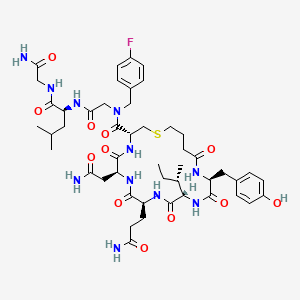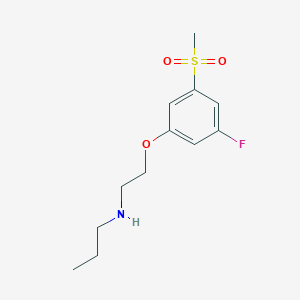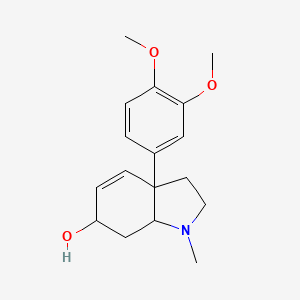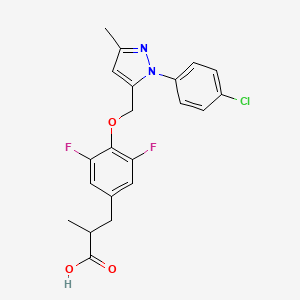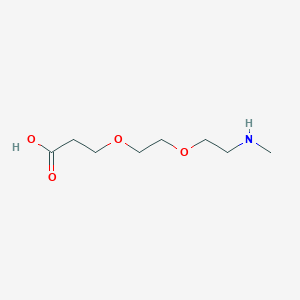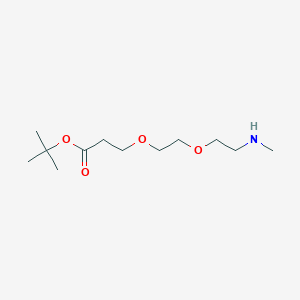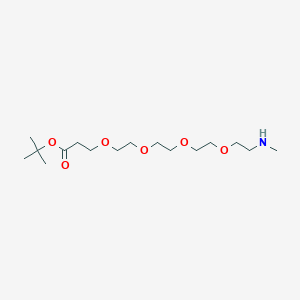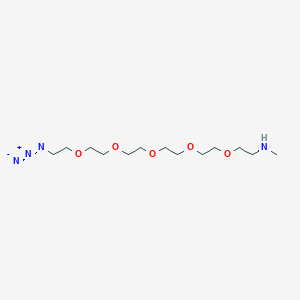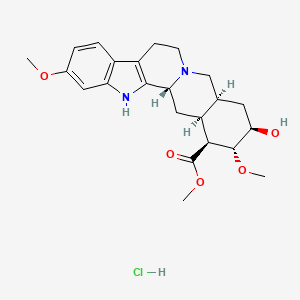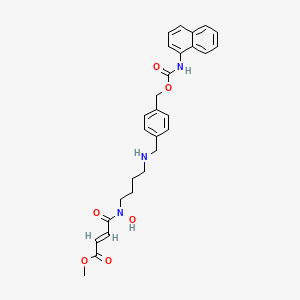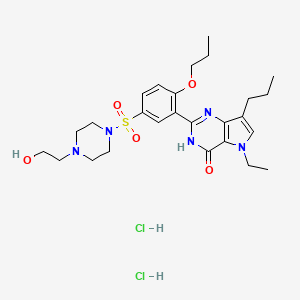
Mirodenafil dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirodenafil is a phosphodiesterase 5 (PDE5) inhibitor. It increases penile intracavernosal pressure (ICP) in a rat model of diabetes induced by streptozotocin (STZ; ) and in a rat model of cavernosal nerve injury when administered at doses of 1 and 10 mg/kg, respectively. Mirodenafil (4 mg/kg per day) decreases bladder wall submucosal fibrosis and degeneration in a rat model of chronic bladder ischemia. It also decreases bladder overactivity in a female rat model of partial bladder outlet obstruction.
Mirodenafil belongs to the drug class PDE5 inhibitors, which includes avanafil, sildenafil, tadalafil, udenafil, and vardenafil, and is the first-line treatment for erectile dysfunction.
Scientific Research Applications
Pharmacokinetics and Drug Interactions : Mirodenafil, a phosphodiesterase 5 inhibitor, is effective in treating erectile dysfunction and is metabolized by cytochrome P450 3A4. Its pharmacokinetics can be significantly altered by drugs like ketoconazole and rifampicin, which are inhibitors and inducers of CYP3A4, respectively (Shin et al., 2009).
Effectiveness in Patients on Antihypertensive Medication : A study showed that mirodenafil is effective and safe in men with erectile dysfunction who are also taking antihypertensive medications. This suggests its utility in patients with coexisting conditions (Paick et al., 2010).
Interaction with Alcohol : Mirodenafil's hemodynamic effects and pharmacokinetics appear to be unaffected by concurrent alcohol consumption, indicating its safety when administered with alcohol (Kim et al., 2009).
Efficacy in Erectile Dysfunction : Mirodenafil has shown significant improvements in erectile function in Korean men with a broad range of erectile dysfunction, demonstrating its efficacy as a treatment option (Paick et al., 2008).
Treatment of Erectile Dysfunction in Diabetic Men : The efficacy of mirodenafil in treating erectile dysfunction in diabetic men was established, indicating its effectiveness in a specific patient subgroup (Park et al., 2010).
Efficacy in Spinal Cord Injury : Mirodenafil was found to be effective in treating erectile dysfunction in a rabbit model with acute spinal cord injury, suggesting potential applications in similar human conditions (Jung et al., 2008).
Pharmacokinetics in Different Populations : A study on Mexican healthy volunteers showed that the pharmacokinetics of mirodenafil were similar to those reported in Koreans, suggesting its consistent behavior across different ethnicities (Carrasco-Portugal et al., 2014).
Comparison of Forms : The pharmacokinetics of mirodenafil base and hydrochloride salt forms were found to be equivalent in rats, providing insights into formulation options (Kim et al., 2012).
Mechanism of Action
Target of Action
Mirodenafil dihydrochloride primarily targets Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation . By inhibiting PDE5, mirodenafil increases the levels of cGMP, leading to enhanced vasodilation and improved blood flow .
Mode of Action
This compound, as a PDE5 inhibitor, binds to the active site of the PDE5 enzyme, preventing it from breaking down cGMP . This leads to an increase in cGMP levels, which in turn activates cGMP-dependent protein kinase (PKG). PKG then phosphorylates multiple targets, leading to muscle relaxation and vasodilation .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the cGMP/PKG/cAMP-responsive element-binding protein (CREB) signaling pathway , influencing the phosphorylation of tau, a protein associated with neurodegenerative diseases . Mirodenafil also impacts the autophagy-lysosome pathway and glucocorticoid receptor (GR) transcriptional activity . Interestingly, it has been found to reduce the expression levels of the Wnt antagonist Dickkopf-1 (Dkk-1), thus activating the Wnt/β-catenin signaling .
Pharmacokinetics
It is known to be orally active and has shown therapeutic efficacy in various models in vivo .
Result of Action
This compound has been shown to improve cognitive behavior in the APP-C105 mouse model of Alzheimer’s disease . These effects were achieved through the modulation of multiple signaling pathways, including the cGMP/PKG/CREB pathway, glycogen synthase kinase 3β (GSK-3β) activity, GR transcriptional activity, and the Wnt/β-catenin signaling .
Biochemical Analysis
Biochemical Properties
Mirodenafil dihydrochloride interacts with the enzyme PDE5, inhibiting its activity . This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the relaxation of smooth muscle cells and vasodilation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been demonstrated to improve cognitive behavior in the APP-C105 mouse model of Alzheimer’s disease .
Molecular Mechanism
The mechanism of action of this compound involves binding to PDE5 and inhibiting its activity . This inhibition leads to an increase in cGMP levels, which in turn activates the cGMP-dependent protein kinase (PKG). PKG then phosphorylates multiple targets, leading to smooth muscle relaxation and vasodilation .
Metabolic Pathways
This compound is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE5, leading to an increase in cGMP levels .
properties
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S.2ClH/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32;;/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPHITUXXABKDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39Cl2N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862189-96-6 |
Source


|
| Record name | Mirodenafil dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIRODENAFIL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL7L8TWT8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


